ent-Corey PG-Lactone Diol

Vue d'ensemble

Description

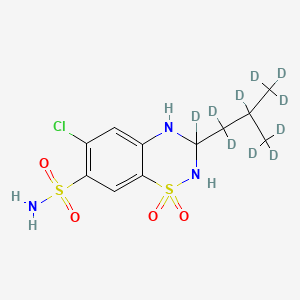

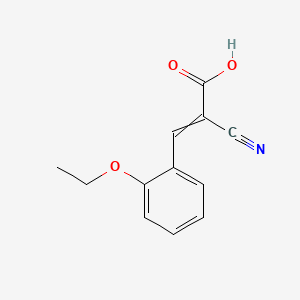

“ent-Corey PG-Lactone Diol” is a versatile, chiral intermediate used in the preparation of prostaglandins (PGs) and PG analogs . It is the opposite enantiomer of Corey PG-lactone diol .

Synthesis Analysis

The Corey lactone is a highly versatile intermediate for the synthesis of a variety of prostaglandin hormones that natively control a multitude of important physiological processes . A time-economical, one-pot enantioselective preparation of the Corey lactone has been disclosed, which involves a new diphenylprolinol silyl ether-mediated domino Michael/Michael reaction to afford the substituted cyclopentanone core in a formal (3 + 2) cycloadditive fashion .Molecular Structure Analysis

The formal name of “ent-Corey PG-Lactone Diol” is (6aR)-5S-hydroxy-4S-( (R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta [b]furan-2-one . Its molecular formula is C15H24O4 .Chemical Reactions Analysis

The synthesis of the Corey lactone involves a new diphenylprolinol silyl ether-mediated domino Michael/Michael reaction . This reaction affords the substituted cyclopentanone core in a formal (3 + 2) cycloadditive fashion .Physical And Chemical Properties Analysis

“ent-Corey PG-Lactone Diol” has a molecular weight of 268.4 . It has a density of 1.2±0.1 g/cm3, a boiling point of 458.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . Its solubility is 30 mg/ml in DMF and DMSO, 3 mg/ml in ethanol, and 10 mg/ml in PBS (pH 7.2) .Applications De Recherche Scientifique

Chiral Intermediate in Prostaglandin Synthesis

“ent-Corey PG-Lactone Diol” is a versatile, chiral intermediate used in the preparation of Prostaglandins (PGs) and PG analogs . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a variety of biological processes.

Enantiomer Studies

“ent-Corey PG-Lactone Diol” is the opposite enantiomer of Corey PG-Lactone Diol . Studying these enantiomers can provide valuable insights into the stereochemical aspects of biological processes.

Lipid Biochemistry

This compound is also used in the research area of Lipid Biochemistry . Lipids play a vital role in many biological functions, including cell membrane structure, energy storage, and signaling.

Cyclooxygenase Pathway

“ent-Corey PG-Lactone Diol” is used in the study of the Cyclooxygenase Pathway , a key biochemical pathway in the body that leads to the production of prostaglandins from arachidonic acid.

Time Economical Synthesis

The compound has been used in studies focusing on time-economical synthesis . This involves the development of efficient methods for synthesizing complex molecules in the shortest possible time.

Pot Economy

“ent-Corey PG-Lactone Diol” has been used in research related to pot economy . This concept involves carrying out a growing number of chemically distinct transformations in a single reaction vessel in a sequential fashion, thereby minimizing chemical waste generation and saving time.

Orientations Futures

The Corey lactone, of which “ent-Corey PG-Lactone Diol” is an enantiomer, is a highly versatile intermediate for the synthesis of a variety of prostaglandin hormones . Its synthesis process has been optimized for time economy, advancing the on-demand, gram-scale synthesis of high-value targets . This suggests potential future directions in the efficient synthesis of target molecules, particularly those involving chemically orthogonal transformations .

Mécanisme D'action

Target of Action

It is known to be a chiral intermediate used in the preparation of prostaglandins (pgs) and pg analogs . Prostaglandins are bioactive lipids that play crucial roles in a variety of biological processes, including inflammation, fever, and pain responses.

Mode of Action

As a chiral intermediate in the synthesis of prostaglandins, it likely contributes to the structural diversity and functional specificity of these bioactive lipids .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could potentially influence its bioavailability.

Propriétés

IUPAC Name |

(3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-2-3-4-5-11(16)7-6-10-8-13(17)15-12(10)9-14(18)19-15/h6-7,10-13,15-17H,2-5,8-9H2,1H3/b7-6+/t10-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJOPRRQCMFHNY-KVPZUBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC(C2C1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1C[C@H]([C@@H]2[C@H]1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Corey PG-Lactone Diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)